molecular formula C6H7BrN4 B1382423 6-Bromo-1,3-dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole CAS No. 1239754-53-0

6-Bromo-1,3-dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole

Cat. No.: B1382423
CAS No.: 1239754-53-0
M. Wt: 215.05 g/mol
InChI Key: SSPCRKRUTKEDCK-UHFFFAOYSA-N
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Description

6-Bromo-1,3-dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes a bromine atom and two methyl groups attached to a pyrazole ring. The molecular formula of this compound is C6H7BrN4, and it has a molecular weight of 215.05 g/mol .

Biochemical Analysis

Biochemical Properties

6-Bromo-1,3-dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with certain kinases and phosphatases, affecting their catalytic activity. The nature of these interactions can involve binding to the active site of the enzyme, leading to inhibition or activation of the enzyme’s function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the phosphorylation status of key signaling proteins, thereby affecting downstream signaling cascades. Additionally, it can impact gene expression by modulating transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This compound can also influence gene expression by interacting with transcription factors and other DNA-binding proteins. These molecular interactions lead to changes in cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and disruption of normal physiological processes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, this compound can influence the activity of enzymes involved in glycolysis and the citric acid cycle, leading to changes in energy production and metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. The compound’s distribution can affect its activity and function, as it may concentrate in specific areas where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1,3-dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole can be achieved through various synthetic routes. One common method involves the reaction of 3,5-dimethylpyrazole with bromine in the presence of a suitable solvent such as acetic acid. The reaction is typically carried out at room temperature, and the product is isolated through crystallization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as reaction time, temperature, and solvent choice .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1,3-dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted pyrazole derivatives can be formed.

    Oxidation Products: Oxidized derivatives such as pyrazole oxides.

    Reduction Products: Reduced derivatives with altered functional groups.

Scientific Research Applications

6-Bromo-1,3-dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-1,3-dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-bromo-4,6-dimethyl-2H-pyrazolo[4,3-c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN4/c1-3-4-5(11(2)10-3)6(7)9-8-4/h1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSPCRKRUTKEDCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C(NN=C12)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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